![molecular formula C23H18ClN3O3 B2563861 3-(2-chlorophenyl)-5-methyl-N-(3-phenylmethoxypyridin-2-yl)-1,2-oxazole-4-carboxamide CAS No. 1022601-39-3](/img/structure/B2563861.png)
3-(2-chlorophenyl)-5-methyl-N-(3-phenylmethoxypyridin-2-yl)-1,2-oxazole-4-carboxamide
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Description
3-(2-chlorophenyl)-5-methyl-N-(3-phenylmethoxypyridin-2-yl)-1,2-oxazole-4-carboxamide is a useful research compound. Its molecular formula is C23H18ClN3O3 and its molecular weight is 419.87. The purity is usually 95%.
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Scientific Research Applications
- Mechanistic studies reveal that it interferes with cell proliferation, induces apoptosis, and inhibits angiogenesis. Its ability to modulate key cellular processes makes it an exciting avenue for further investigation .
- Researchers are actively exploring its potential as a novel anti-inflammatory agent with fewer side effects compared to existing drugs .
- Investigations focus on understanding its mechanisms of action, including antioxidant activity, modulation of neurotransmitters, and protection against neuronal damage .
- Structural modifications may enhance its antibacterial potency while minimizing resistance development .
- Further studies are needed to optimize its efficacy, safety, and pharmacokinetics for clinical use .
Anticancer Research
Anti-Inflammatory Properties
Neuroprotection and Neurodegenerative Diseases
Antibacterial Activity
Antifungal Applications
Molecular Imaging and Diagnostic Probes
properties
IUPAC Name |
3-(2-chlorophenyl)-5-methyl-N-(3-phenylmethoxypyridin-2-yl)-1,2-oxazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClN3O3/c1-15-20(21(27-30-15)17-10-5-6-11-18(17)24)23(28)26-22-19(12-7-13-25-22)29-14-16-8-3-2-4-9-16/h2-13H,14H2,1H3,(H,25,26,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQBHBYKFSZFTCK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NC3=C(C=CC=N3)OCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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